molecular formula C15H19N3OS B11174441 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

Cat. No.: B11174441
M. Wt: 289.4 g/mol
InChI Key: XEXHTVZFDVCIRH-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiadiazole ring and a methylpentanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide is unique due to its specific structural features, such as the presence of a methylpentanamide moiety. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

InChI

InChI=1S/C15H19N3OS/c1-3-7-11(2)14(19)16-15-18-17-13(20-15)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,16,18,19)

InChI Key

XEXHTVZFDVCIRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)CC2=CC=CC=C2

Origin of Product

United States

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